molecular formula C13H18FN B11894158 2-[(4-Fluorophenyl)methyl]azepane CAS No. 383130-08-3

2-[(4-Fluorophenyl)methyl]azepane

Cat. No.: B11894158
CAS No.: 383130-08-3
M. Wt: 207.29 g/mol
InChI Key: XMHORSWXXHJPGP-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]azepane is a seven-membered azepane ring derivative with a 4-fluorobenzyl substituent at the 2-position. Fluorinated aromatic groups are often employed to enhance metabolic stability and bioavailability in drug candidates. The benzyl group at the 2-position may influence conformational flexibility and intermolecular interactions, such as receptor binding or catalytic activity.

Properties

CAS No.

383130-08-3

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]azepane

InChI

InChI=1S/C13H18FN/c14-12-7-5-11(6-8-12)10-13-4-2-1-3-9-15-13/h5-8,13,15H,1-4,9-10H2

InChI Key

XMHORSWXXHJPGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methyl]azepane can be achieved through various methods. One common approach involves the Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines . This method provides an efficient route to obtain functionalized azepanes with unique substitution patterns.

Industrial Production Methods

Industrial production of 2-[(4-Fluorophenyl)methyl]azepane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar catalytic processes and reaction conditions as those used in laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azepane ring to its saturated form.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under electrophilic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced azepane derivatives, and various substituted fluorophenyl azepanes.

Scientific Research Applications

2-[(4-Fluorophenyl)methyl]azepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares structural analogs of 2-[(4-Fluorophenyl)methyl]azepane using data from the provided evidence.

Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
1-[(4-Methylphenyl)sulfonyl]azepane 17721-45-8 C₁₃H₁₉NO₂S 253.365 4-Methylphenylsulfonyl at position 1
3-(4-Fluorophenyl)azepane 1333960-50-1 C₁₂H₁₆FN 193.26* 4-Fluorophenyl at position 3
1-[4-(Chloromethyl)-2-fluorophenyl]azepane N/A C₁₃H₁₇ClFN 241.73 2-Fluoro-4-chloromethylphenyl at position 1

*Calculated molar mass based on formula C₁₂H₁₆FN.

Key Observations:
  • Substituent Position : The position of the aromatic group on the azepane ring (e.g., 1-, 2-, or 3-position) affects steric and electronic interactions. For instance, 3-(4-Fluorophenyl)azepane (position 3) may exhibit distinct conformational preferences compared to 2-substituted analogs .
  • Functional Groups :
    • The sulfonyl group in 1-[(4-methylphenyl)sulfonyl]azepane introduces strong electron-withdrawing properties, enhancing stability and reactivity in nucleophilic substitutions .
    • The chloromethyl group in 1-[4-(chloromethyl)-2-fluorophenyl]azepane provides a reactive site for further functionalization, such as nucleophilic displacement reactions .

Biological Activity

2-[(4-Fluorophenyl)methyl]azepane is a nitrogen-containing heterocyclic compound belonging to the azepane family, characterized by its seven-membered ring structure. This compound has garnered attention in medicinal chemistry due to its enhanced biological activity attributed to the presence of a fluorophenyl substitution. This article delves into the biological activity of 2-[(4-Fluorophenyl)methyl]azepane, exploring its interactions with biological targets, potential therapeutic applications, and relevant research findings.

The biological activity of 2-[(4-Fluorophenyl)methyl]azepane is primarily linked to its ability to interact with specific molecular targets. Studies indicate that the fluorophenyl moiety facilitates significant interactions through π-π stacking with aromatic residues in proteins, which is crucial for modulating enzyme activities or receptor functions.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor in various biological pathways, particularly in protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition .
  • Binding Affinity: Enhanced binding properties due to the fluorophenyl group allow for improved therapeutic outcomes in drug applications.

In Vitro Studies

Research has demonstrated that 2-[(4-Fluorophenyl)methyl]azepane exhibits significant antibacterial and antifungal properties. In a study evaluating azepane derivatives, compounds similar to 2-[(4-Fluorophenyl)methyl]azepane were synthesized and tested for their biological activity, revealing promising results against various microbial strains .

Case Studies

  • Antibacterial Activity : A series of azepane derivatives were synthesized, including 2-[(4-Fluorophenyl)methyl]azepane. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial effects, with some derivatives exhibiting MIC values as low as 4 μg/mL against resistant strains .
  • PKB-alpha Inhibition : A study focused on optimizing azepane derivatives for PKB-alpha inhibition found that certain modifications led to IC50 values as low as 4 nM for selected compounds . This highlights the potential of 2-[(4-Fluorophenyl)methyl]azepane in cancer therapeutics.

Comparative Analysis of Biological Activity

CompoundActivity TypeMIC/IC50 Value
2-[(4-Fluorophenyl)methyl]azepaneAntibacterial~4 μg/mL
Azepane Derivative APKB-alpha Inhibition5 nM
Azepane Derivative BPKA Inhibition10 nM

Synthesis Methods

The synthesis of 2-[(4-Fluorophenyl)methyl]azepane typically involves cyclization processes from appropriate precursors. One common method is palladium-catalyzed decarboxylation, which allows for high yield and purity under mild conditions.

Synthesis Overview:

  • Starting Materials : Appropriate aryl halides and amines.
  • Reagents : Palladium catalysts, bases.
  • Procedure : Cyclization under controlled temperature and pressure.

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